molecular formula C14H7ClF6O4S2 B1435307 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-27-9

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester

Cat. No.: B1435307
CAS No.: 1431555-27-9
M. Wt: 452.8 g/mol
InChI Key: JIQNNUTXPRIPBT-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing compounds.

    Introduction of Substituents: The trifluoromethyl and chlorosulfonyl groups are introduced through electrophilic substitution reactions.

    Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
  • 4-(2-Trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester

Uniqueness

The uniqueness of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6O4S2/c1-25-12(22)9-10(27(15,23)24)8(11(26-9)14(19,20)21)6-4-2-3-5-7(6)13(16,17)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQNNUTXPRIPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107939
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431555-27-9
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431555-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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